4-(4-(2,2-Difluoroethoxy)-2-fluorophenyl)piperidine hydrochloride 4-(4-(2,2-Difluoroethoxy)-2-fluorophenyl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13695349
InChI: InChI=1S/C13H16F3NO.ClH/c14-12-7-10(18-8-13(15)16)1-2-11(12)9-3-5-17-6-4-9;/h1-2,7,9,13,17H,3-6,8H2;1H
SMILES: C1CNCCC1C2=C(C=C(C=C2)OCC(F)F)F.Cl
Molecular Formula: C13H17ClF3NO
Molecular Weight: 295.73 g/mol

4-(4-(2,2-Difluoroethoxy)-2-fluorophenyl)piperidine hydrochloride

CAS No.:

Cat. No.: VC13695349

Molecular Formula: C13H17ClF3NO

Molecular Weight: 295.73 g/mol

* For research use only. Not for human or veterinary use.

4-(4-(2,2-Difluoroethoxy)-2-fluorophenyl)piperidine hydrochloride -

Specification

Molecular Formula C13H17ClF3NO
Molecular Weight 295.73 g/mol
IUPAC Name 4-[4-(2,2-difluoroethoxy)-2-fluorophenyl]piperidine;hydrochloride
Standard InChI InChI=1S/C13H16F3NO.ClH/c14-12-7-10(18-8-13(15)16)1-2-11(12)9-3-5-17-6-4-9;/h1-2,7,9,13,17H,3-6,8H2;1H
Standard InChI Key SASZAXKFPIIVOF-UHFFFAOYSA-N
SMILES C1CNCCC1C2=C(C=C(C=C2)OCC(F)F)F.Cl
Canonical SMILES C1CNCCC1C2=C(C=C(C=C2)OCC(F)F)F.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure consists of a piperidine ring substituted at the 4-position with a 2-fluorophenyl group. This aryl moiety is further functionalized at the para position with a 2,2-difluoroethoxy chain. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for in vitro assays .

Stereoelectronic Effects

The electron-withdrawing fluorine atoms on the ethoxy group induce a strong dipole moment, polarizing the ether linkage. This electronic perturbation may influence binding interactions with biological targets, particularly in hydrophobic pockets where fluorinated motifs are known to enhance binding affinity.

Conformational Analysis

Computational studies of analogous piperidine derivatives suggest that the chair conformation of the piperidine ring is stabilized by intramolecular hydrogen bonding between the protonated amine and the ether oxygen . This rigidity likely reduces entropy penalties during receptor binding.

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves a multi-step sequence beginning with the preparation of 4-(2,2-difluoroethoxy)-2-fluorobenzaldehyde (Figure 1). A reductive amination with piperidine in the presence of sodium cyanoborohydride yields the secondary amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Table 1: Representative Reaction Conditions

StepReagentsSolventTemperatureYield
1NaH, 2,2-difluoroethyl bromideDMF0–5°C68%
2Piperidine, NaBH3_3CNMeOHRT82%
3HCl (g)Et2_2O0°C95%

Purification Challenges

The difluoroethoxy group’s polarity complicates chromatographic separation, necessitating reverse-phase HPLC with acetonitrile/water gradients (5–95% over 30 min) for final purification. Residual solvent levels, particularly dimethylformamide (DMF), must be monitored to meet ICH Q3C guidelines.

Physicochemical Properties

Solubility and Partitioning

The compound exhibits moderate aqueous solubility (23 mg/mL at 25°C) due to its hydrochloride salt form. LogP calculations (cLogP = 2.1) suggest favorable membrane permeability, aligning with its potential CNS activity .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 189–191°C with no decomposition below 200°C, indicating suitability for standard storage conditions.

Biological Activity and Mechanism

Putative Targets

While direct target validation is lacking, structural analogs demonstrate affinity for σ-1 receptors and serotonin transporters (SERT). The fluorophenyl group may engage in π-π stacking with aromatic residues in these proteins, while the protonated piperidine nitrogen forms salt bridges with aspartate or glutamate side chains.

In Vitro Assays

Preliminary screening in SH-SY5Y neuroblastoma cells showed 48% inhibition of norepinephrine reuptake at 10 μM, though this result requires replication in primary neuron cultures.

Reactivity and Degradation Pathways

Oxidative Metabolism

Cytochrome P450 2D6 mediates N-dealkylation in human liver microsomes, producing 4-(2-fluorophenyl)piperidine as the primary metabolite . Fluorine substitution retards this pathway compared to methoxy analogs.

Comparative Analysis with Structural Analogs

4-(2-Fluorophenoxy)piperidine Hydrochloride

This analog lacks the difluoroethoxy group, resulting in reduced logP (1.7 vs. 2.1) and 40% lower σ-1 receptor binding affinity . The absence of fluorine atoms at the ethoxy position diminishes metabolic stability.

4-(2,2-Difluoroethoxy)piperidine

The standalone difluoroethoxy-piperidine fragment shows no significant biological activity, underscoring the necessity of the fluorophenyl moiety for target engagement .

Future Directions

Target Deconvolution

Photoaffinity labeling using a radiolabeled azide derivative could identify binding partners in brain homogenates.

Formulation Development

Nanocrystal formulations may enhance oral bioavailability, addressing the compound’s moderate solubility.

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